molecular formula C17H30O5S B14672348 6-Ethoxy-6-methylheptan-2-ol;4-methylbenzenesulfonic acid CAS No. 51079-83-5

6-Ethoxy-6-methylheptan-2-ol;4-methylbenzenesulfonic acid

Cat. No.: B14672348
CAS No.: 51079-83-5
M. Wt: 346.5 g/mol
InChI Key: SPCOAFQPUIVCNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Ethoxy-6-methylheptan-2-ol;4-methylbenzenesulfonic acid is a chemical compound with the molecular formula C14H24O4S. This compound is known for its unique structural properties and potential applications in various scientific fields. It is often used in organic synthesis and industrial processes due to its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Ethoxy-6-methylheptan-2-ol;4-methylbenzenesulfonic acid typically involves the reaction of 6-ethoxy-6-methylheptan-2-ol with 4-methylbenzenesulfonic acid under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the addition of a catalyst like sulfuric acid to facilitate the reaction. The mixture is then heated to a specific temperature to ensure complete reaction and the desired product is isolated through distillation or crystallization .

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow processes. The raw materials are fed into the reactor, where they undergo the same reaction as in the laboratory synthesis. The product is then purified using techniques such as distillation, recrystallization, or chromatography to achieve the desired purity and yield .

Chemical Reactions Analysis

Types of Reactions

6-Ethoxy-6-methylheptan-2-ol;4-methylbenzenesulfonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Ethoxy-6-methylheptan-2-ol;4-methylbenzenesulfonic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Ethoxy-6-methylheptan-2-ol;4-methylbenzenesulfonic acid involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in chemical reactions, depending on the reaction conditions. It can also form complexes with metal ions, which can catalyze various reactions. The exact mechanism of action depends on the specific application and the conditions under which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Ethoxy-6-methylheptan-2-ol;4-methylbenzenesulfonic acid is unique due to the presence of both the ethoxy and sulfonic acid groups, which confer specific reactivity and stability. This makes it particularly useful in applications where both nucleophilic and electrophilic properties are required .

Properties

CAS No.

51079-83-5

Molecular Formula

C17H30O5S

Molecular Weight

346.5 g/mol

IUPAC Name

6-ethoxy-6-methylheptan-2-ol;4-methylbenzenesulfonic acid

InChI

InChI=1S/C10H22O2.C7H8O3S/c1-5-12-10(3,4)8-6-7-9(2)11;1-6-2-4-7(5-3-6)11(8,9)10/h9,11H,5-8H2,1-4H3;2-5H,1H3,(H,8,9,10)

InChI Key

SPCOAFQPUIVCNS-UHFFFAOYSA-N

Canonical SMILES

CCOC(C)(C)CCCC(C)O.CC1=CC=C(C=C1)S(=O)(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.